Ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Overview
Description
This compound is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It has a bromo group attached to the 3rd position and a methoxy group attached to the 4th position of the phenyl ring. It also contains an ester functional group (carboxylate), which is a carbonyl center (C=O) attached to an ether group (R-O-R’).
Molecular Structure Analysis
The molecular structure of this compound would be based on the arrangement of these functional groups around the pyrimidine ring. The exact structure would depend on the specific locations of these groups on the ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Properties such as melting point, boiling point, solubility, and reactivity can be influenced by the functional groups present in the compound .Scientific Research Applications
Crystal Structure Analysis : Some studies have focused on determining the crystal structures of similar tetrahydropyrimidine derivatives using X-ray diffraction (XRD) techniques. These studies are crucial for understanding the molecular conformations and interactions of these compounds (Kurbanova et al., 2009); (Begum & Vasundhara, 2009).
Thermodynamic Properties : Research has been conducted to understand the thermodynamic properties of tetrahydropyrimidine derivatives, including their combustion energies, enthalpies of combustion and formation, and thermodynamic behavior in various states. Such studies are essential for assessing the stability and reactivity of these compounds (Klachko et al., 2020); (Ridka et al., 2019).
Synthesis and Chemical Reactions : Several studies have explored the synthesis of various pyrimidine derivatives, highlighting methodologies like multicomponent reactions and the effects of different reagents and conditions on the reaction pathways. These insights are valuable for developing new synthetic strategies for such compounds (Sherif et al., 1993); (Fesenko et al., 2010).
Pharmacological Investigations : Some tetrahydropyrimidine derivatives have been studied for their potential pharmacological activities, including antihypertensive and anti-inflammatory effects. This research is critical for exploring new therapeutic agents (Chikhale et al., 2009); (Fazylov et al., 2016).
Molecular Interactions and Binding Studies : Research on the binding interactions of tetrahydropyrimidine derivatives with biological molecules like bovine serum albumin (BSA) provides insights into their potential biological activities and interactions (Pisudde et al., 2018).
Antimicrobial Activity : Studies on the synthesis and antimicrobial activity of various tetrahydropyrimidine derivatives suggest potential applications in developing new antibacterial and antifungal agents (Sarvaiya et al., 2019).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
ethyl 4-(3-bromo-4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN2O4/c1-4-22-14(19)12-8(2)17-15(20)18-13(12)9-5-6-11(21-3)10(16)7-9/h5-7,13H,4H2,1-3H3,(H2,17,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQXIBGWXHONXHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)NC1C2=CC(=C(C=C2)OC)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.